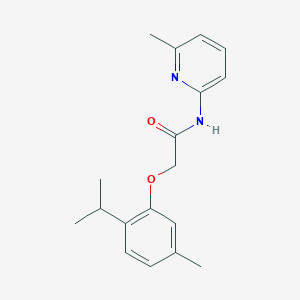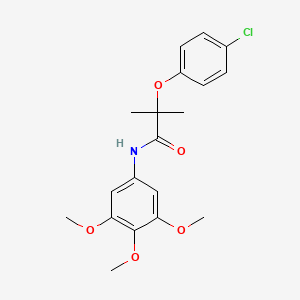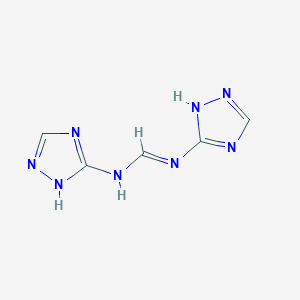
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPA is a potent inhibitor of the enzyme inositol polyphosphate 5-phosphatase, which plays a crucial role in regulating cellular signaling pathways.
Wirkmechanismus
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide works by inhibiting the activity of inositol polyphosphate 5-phosphatase, which is an enzyme that plays a crucial role in regulating cellular signaling pathways. This enzyme is involved in the breakdown of inositol phosphates, which are important signaling molecules in cells. By inhibiting the activity of this enzyme, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurobiology, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its specificity for inositol polyphosphate 5-phosphatase. This allows researchers to selectively modulate cellular signaling pathways without affecting other cellular processes. However, one limitation of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential toxicity, as it can affect cellular behavior in a variety of ways.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is in the development of new cancer therapies that target inositol polyphosphate 5-phosphatase. Another area of research is in the development of new neurobiological therapies that modulate the activity of neurotransmitters. Additionally, there is potential for research on the use of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other areas of biology, such as immunology and microbiology.
Synthesemethoden
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromo-1-chloroethane to form 2-(2-isopropyl-5-methylphenoxy)ethyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of inositol polyphosphate 5-phosphatase, which is overexpressed in many types of cancer. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been studied for its potential applications in neurobiology, as it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-9-8-13(3)10-16(15)22-11-18(21)20-17-7-5-6-14(4)19-17/h5-10,12H,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVPVRQKDBWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)


![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)




![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
